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Compound of Interest

Compound Name: 6-Bromo-2,4-dichloroquinoline

Cat. No.: B1394914 Get Quote

In the landscape of modern synthetic chemistry, particularly within medicinal and materials

science, the quinoline core represents a "privileged scaffold." Its rigid, aromatic structure is a

common feature in a multitude of biologically active compounds. The strategic introduction of

multiple halogen atoms onto this core, as seen in 6-Bromo-2,4-dichloroquinoline, creates a

highly versatile and reactive building block. This guide offers an in-depth exploration of the

physicochemical properties, synthesis, reactivity, and analytical characterization of 6-Bromo-
2,4-dichloroquinoline (CAS No. 406204-90-8), providing researchers and drug development

professionals with the critical data and field-proven insights necessary for its effective

application.

The molecule's utility is derived from the distinct electronic environments and reactivities of its

three halogen substituents. The chlorine atoms at the 2- and 4-positions, activated by the ring

nitrogen, are susceptible to nucleophilic substitution, while the bromine atom at the 6-position

on the carbocyclic ring is more amenable to metal-catalyzed cross-coupling reactions. This

differential reactivity allows for sequential, site-selective modifications, making it an invaluable

intermediate for constructing complex molecular architectures.[1]

Core Physicochemical Properties
The fundamental physical and chemical properties of 6-Bromo-2,4-dichloroquinoline are

pivotal for its handling, reaction setup, and purification. While experimental data for some

properties are not widely published, a combination of vendor-supplied information and

predictive modeling provides a solid foundation for laboratory use.
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Property Value Source(s)

CAS Number 406204-90-8 [2]

Molecular Formula C₉H₄BrCl₂N [2][3]

Molecular Weight 276.94 g/mol [2][3]

Monoisotopic Mass 274.8904 Da [4]

Appearance Off-white to light yellow solid Vendor Data

Melting Point

Not experimentally reported in

cited literature. The related

compound, 6-Bromo-4-

chloroquinoline, melts at 111-

115 °C.[5]

N/A

Solubility

Slightly soluble in water;

Soluble in toluene and likely

soluble in other polar aprotic

solvents like Dichloromethane

(DCM) and Dimethylformamide

(DMF).

N/A

Storage

Store in freezer (-20°C), under

inert atmosphere, sealed in dry

conditions.

Vendor Data

Structural Elucidation & Spectroscopic Signature
Confirming the identity and purity of 6-Bromo-2,4-dichloroquinoline is paramount. Standard

spectroscopic techniques provide a unique fingerprint for the molecule.

Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming the molecular weight and elemental composition

due to the characteristic isotopic patterns of bromine and chlorine.

Expected Molecular Ion (M+): The mass spectrum will exhibit a complex cluster of peaks for

the molecular ion because bromine has two major isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and
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chlorine has two (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most abundant peak in this cluster (the

monoisotopic mass) will be at m/z ≈ 274.8904, corresponding to the [C₉H₄⁷⁹Br³⁵Cl₂N]⁺ ion.

Predicted Adducts: Collision cross-section (CCS) predictions can aid in identification. For

example, the [M+H]⁺ adduct is predicted at an m/z of 275.89768.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not readily available in the cited

literature, the expected chemical shifts and coupling constants can be reliably predicted based

on the analysis of analogous structures.[6][7]

¹H NMR: The spectrum will show four signals in the aromatic region (approx. 7.5-8.5 ppm).

H-3: A singlet, shifted downfield due to the deshielding effect of the adjacent nitrogen and

C4-chlorine.

H-5, H-7, H-8: These protons on the carbocyclic ring will form a coupled system. H-8 will

likely be a doublet, H-7 a doublet of doublets, and H-5 a doublet, with coupling constants

typical for ortho and meta relationships.

¹³C NMR: Nine distinct signals are expected. The carbons attached to the halogens (C-2, C-

4, C-6) and the nitrogen atom will have characteristic chemical shifts. Carbons C-2 and C-4

will be significantly downfield.

Synthesis & Chemical Reactivity
The synthesis of 6-Bromo-2,4-dichloroquinoline leverages established methodologies for

quinoline construction, followed by targeted halogenation. Its reactivity is a study in selectivity,

governed by the electronic properties of the quinoline ring system.

Synthetic Pathways
Two primary routes are commonly employed for the synthesis of multi-halogenated quinolines.

Chlorination of a Precursor: The most direct laboratory-scale synthesis involves the reaction

of 6-Bromoquinolin-4-ol with a strong chlorinating agent like phosphorus oxychloride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/53404450
https://www.researchgate.net/figure/H-NMR-spectra-of-6-bromo-1-2-3-4-tetrahydroquinoline-2-top-starting-material-and-the_fig1_322714881
https://www.researchgate.net/figure/1-H-NMR-spectra-of-6-bromo-1-2-3-4-tetrahydroquinoline-2-top-starting-material-and_fig1_333759465
https://www.benchchem.com/product/b1394914?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1394914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(POCl₃), which converts the hydroxyl group at C4 and the tautomeric amide at C2 into

chlorides.[2]

Industrial Synthesis from Acyclic Precursors: A more scalable and environmentally favorable

approach begins with 4-bromaniline and ethyl propiolate, proceeding through cyclization to

form the quinoline core, followed by chlorination. This method can achieve yields exceeding

70%.[2]

Route 1: From 6-Bromoquinolin-4-ol Route 2: Industrial Synthesis

6-Bromoquinolin-4-ol

6-Bromo-2,4-dichloroquinoline

POCl₃, Reflux

4-Bromoaniline +
Ethyl Propiolate

Cyclization Intermediate

Cyclization

Final Product

Chlorination (e.g., PCl₃)

Click to download full resolution via product page

Caption: Key synthetic routes to 6-Bromo-2,4-dichloroquinoline.

Differential Reactivity: A Chemist's Toolkit
The true synthetic value of 6-Bromo-2,4-dichloroquinoline lies in the differential reactivity of

its halogen atoms. This allows for a programmed, stepwise functionalization of the molecule.

The general hierarchy for substitution is dictated by the electronic activation provided by the

heterocyclic nitrogen atom.

C4-Cl (Most Reactive): The chlorine at the 4-position is highly activated towards nucleophilic

aromatic substitution (SₙAr). It is readily displaced by amines, alcohols, and thiols. This high
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reactivity is analogous to that observed in related 6-bromo-2,4-dichloroquinazoline systems.

C6-Br (Intermediate Reactivity): The bromine on the benzene ring is less susceptible to SₙAr

but is the primary site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille,

and Sonogashira couplings, using palladium catalysts.

C2-Cl (Least Reactive): The chlorine at the 2-position is the least reactive towards SₙAr due

to its proximity to the nitrogen. Harsher reaction conditions are typically required to achieve

substitution at this position.

Reactivity Hierarchy
(Most to Least Reactive) C4-Cl Most Reactive

(SₙAr) C6-Br Intermediate
(Cross-Coupling) C2-Cl Least Reactive

(SₙAr)

Click to download full resolution via product page

Caption: Reactivity hierarchy of halogen sites on the quinoline core.

Applications in Research and Development
Medicinal Chemistry
6-Bromo-2,4-dichloroquinoline is a cornerstone intermediate for synthesizing targeted

therapeutics. Its ability to undergo selective functionalization makes it ideal for generating

libraries of compounds for screening.

Kinase Inhibitors: The quinoline scaffold is central to many kinase inhibitors. This compound

serves as a starting point for developing potent inhibitors by installing various amine side

chains at the C4 position.

Cytochrome P450 Inhibition: It has been identified as an inhibitor of CYP1A2 and CYP2C19,

enzymes critical for drug metabolism.[2] This property is significant for studying drug-drug

interactions and can inform the design of new chemical entities with desired metabolic

profiles.[2]

Safety, Handling, and Storage
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As a reactive halogenated compound, 6-Bromo-2,4-dichloroquinoline requires careful

handling.

Hazard Identification: While specific GHS classifications for this exact compound are not

universally listed, related compounds are designated as harmful if swallowed, and causing

skin and serious eye irritation. Assume this compound carries similar risks.

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety glasses

with side shields, and a lab coat. Handle in a well-ventilated fume hood.

Storage: To ensure long-term stability, store the compound in a tightly sealed container under

an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20°C).

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

hazardous chemical waste.

Detailed Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and

analysis of 6-Bromo-2,4-dichloroquinoline.

Protocol 1: Synthesis from 6-Bromoquinolin-4-ol
This protocol describes a common lab-scale synthesis via chlorination.

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add

6-bromoquinolin-4-ol (1.0 eq).

Reagent Addition: Under a fume hood, cautiously add phosphorus oxychloride (POCl₃)

(approx. 10 eq by volume) to the flask. Add a catalytic amount of N,N-dimethylformamide

(DMF) (e.g., 2-3 drops).

Reaction: Heat the mixture to reflux (approx. 110-115°C) and stir for 3-4 hours. Monitor the

reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like ethyl

acetate/hexane.

Workup (Quenching): After cooling the reaction to room temperature, carefully and slowly

pour the mixture into a beaker of crushed ice with vigorous stirring. This is a highly
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exothermic process.

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution

of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as

dichloromethane or ethyl acetate (3x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be further

purified by recrystallization (e.g., from heptane) or column chromatography on silica gel.[8]

Protocol 2: Purity Analysis by HPLC
This protocol provides a general reverse-phase HPLC method for assessing purity.

Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reverse-phase

column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic

acid or trifluoroacetic acid for improved peak shape). A typical starting point is 70:30

acetonitrile:water.

Flow Rate: 1.0 mL/min.

Detection: Set the UV detector to 254 nm, a wavelength where aromatic compounds typically

absorb strongly.

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or

acetonitrile to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe

filter before injection.

Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percent of the

main product peak relative to the total area of all observed peaks in the chromatogram.

Conclusion
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6-Bromo-2,4-dichloroquinoline is more than just a chemical intermediate; it is a strategic tool

for molecular design. Its well-defined physicochemical properties, coupled with a highly

selective reactivity profile, provide chemists with a reliable and versatile platform for

synthesizing complex molecules. Understanding the nuances of its handling, synthesis, and

analytical characterization, as detailed in this guide, is essential for unlocking its full potential in

the discovery and development of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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